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Compound of Interest

Compound Name: KY-05009

Cat. No.: B608402 Get Quote

For researchers, scientists, and drug development professionals, this in-depth technical guide

serves as a comprehensive resource on the chemical structure, properties, and mechanism of

action of KY-05009, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK).

Core Chemical and Physical Properties
KY-05009, also known as 5-(4-Methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide, is a

novel aminothiazole derivative.[1][2] Its fundamental chemical and physical properties are

summarized below.
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Property Value Reference

Molecular Formula C₁₈H₁₆N₄O₂S [1][3]

Molecular Weight 352.41 g/mol [1][4]

CAS Number 1228280-29-2 [1]

Appearance Yellow solid [1]

Purity ≥98% (HPLC) [1]

Solubility DMSO: 50-70 mg/mL [1][4]

Storage 2-8°C [1]

SMILES String
[s]1c(nc(c1NC(=O)c3ccc(cc3)

C)C(=O)N)Nc2ccccc2
[1]

InChI Key
WCEDGRTWDSHZHF-

UHFFFAOYSA-N
[1]

Biochemical Properties and Inhibitory Activity
KY-05009 is a potent, ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK).[4]

[5][6] It has also been shown to inhibit Mixed Lineage Kinase 1 (MLK1).[1][7] The inhibitory

activity of KY-05009 is detailed in the table below.

Target Inhibition Metric Value Reference

TNIK Kᵢ 100 nM [1][4][5]

TNIK IC₅₀ 9 nM [1][7]

MLK1 IC₅₀ 18 nM [1][7]

Mechanism of Action and Signaling Pathways
KY-05009 exerts its biological effects by inhibiting TNIK, a serine/threonine kinase that plays a

crucial role in various signaling pathways, most notably the Wnt and Transforming growth

factor-β (TGF-β) pathways.
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Inhibition of the Wnt Signaling Pathway
TNIK is a key component of the Wnt/β-catenin signaling pathway, where it phosphorylates T-

cell factor 4 (TCF4), a transcription factor that, in complex with β-catenin, drives the expression

of Wnt target genes.[7] By inhibiting TNIK, KY-05009 prevents the phosphorylation of TCF4,

thereby suppressing the transcriptional activity of Wnt target genes.[5][7] This leads to a

reduction in cell proliferation and the induction of apoptosis in cancer cells.[4][5]
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Inhibition of the Wnt signaling pathway by KY-05009.

Attenuation of the TGF-β Signaling Pathway
KY-05009 also significantly inhibits the TGF-β-activated epithelial-to-mesenchymal transition

(EMT).[5] It achieves this by attenuating both Smad and non-Smad signaling pathways. KY-
05009 has been shown to inhibit the TGF-β1-induced phosphorylation of Smad2, a key step in

the canonical Smad pathway.[7] Furthermore, it impacts non-Smad pathways by inhibiting the

phosphorylation of FAK, Src, paxillin, ERK1/2, and JNK1/2.[1][3]
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Attenuation of TGF-β signaling pathways by KY-05009.
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Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of

KY-05009.

TNIK Kinase Assay (ATP Competition)
This assay determines the inhibitory constant (Kᵢ) of KY-05009 against TNIK.

Principle: The assay measures the ability of KY-05009 to compete with ATP for binding to the

TNIK kinase domain.

Methodology: A recombinant TNIK kinase domain is incubated with a fixed concentration of a

fluorescently labeled ATP tracer and varying concentrations of KY-05009. The binding of the

tracer to TNIK is measured by fluorescence polarization. The displacement of the tracer by

KY-05009 is used to calculate the Kᵢ value.

Cell Viability Assay
This assay assesses the cytotoxic effects of KY-05009 on cancer cell lines.

Principle: Measures the metabolic activity of viable cells, which is proportional to the number

of living cells.

Methodology:

Cells (e.g., A549, RPMI8226) are seeded in 96-well plates and allowed to adhere.

Cells are treated with a range of concentrations of KY-05009 for a specified duration (e.g.,

24-72 hours).

A reagent such as Cell Counting Kit-8 (CCK-8) or MTT is added to the wells.

After incubation, the absorbance is measured using a microplate reader.

Cell viability is expressed as a percentage of the untreated control.

TOP/FOPflash Luciferase Reporter Assay
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This assay measures the transcriptional activity of the TCF/LEF family of transcription factors,

which are downstream effectors of the Wnt/β-catenin pathway.

Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites

upstream of a luciferase gene (TOPflash) or a control plasmid with mutated binding sites

(FOPflash). Activation of the Wnt pathway leads to the expression of luciferase.

Methodology:

Cells are transfected with the TOPflash or FOPflash reporter plasmids.

Cells are treated with an activator of the Wnt pathway (e.g., Wnt3a conditioned media or

TGF-β1) in the presence or absence of KY-05009.

After treatment, cells are lysed, and luciferase activity is measured using a luminometer.

The ratio of TOPflash to FOPflash activity is calculated to determine the specific TCF/LEF-

mediated transcriptional activity.

Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as the

phosphorylation status of signaling proteins.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a

membrane, and then probed with antibodies specific to the protein of interest.

Methodology:

Cells are treated with KY-05009 and/or signaling pathway activators.

Cells are lysed, and protein concentration is determined.

Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.

Proteins are transferred to a PVDF or nitrocellulose membrane.
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The membrane is blocked and then incubated with primary antibodies against target

proteins (e.g., p-Smad2, β-catenin, GAPDH).

The membrane is washed and incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP).

The protein bands are visualized using a chemiluminescent substrate and an imaging

system.

Immunoprecipitation
This method is used to isolate a specific protein and its binding partners from a complex

mixture, such as a cell lysate.

Principle: An antibody specific to the protein of interest is used to capture the protein, which

is then precipitated out of solution using antibody-binding beads.

Methodology:

Cell lysates are prepared from treated cells.

The lysate is pre-cleared to reduce non-specific binding.

A primary antibody against the target protein (e.g., TCF4) is added to the lysate and

incubated.

Protein A/G-agarose or magnetic beads are added to capture the antibody-protein

complexes.

The beads are washed to remove non-specifically bound proteins.

The captured proteins are eluted from the beads and analyzed by Western blot.

Summary and Future Directions
KY-05009 is a well-characterized small molecule inhibitor of TNIK with potent activity against

key signaling pathways implicated in cancer progression, particularly the Wnt and TGF-β

pathways. The detailed chemical, biochemical, and cellular data presented in this guide provide
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a solid foundation for researchers exploring the therapeutic potential of TNIK inhibition. Future

research may focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic

profiling, and the exploration of KY-05009 in combination with other anti-cancer agents. The

experimental protocols and pathway diagrams provided herein offer a valuable resource for the

design and execution of such studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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